molecular formula C21H20F3N3O4S B2918337 (2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1203396-58-0

(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No.: B2918337
CAS No.: 1203396-58-0
M. Wt: 467.46
InChI Key: CSLMXJOXEKNLOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure integrates several pharmaceutically relevant motifs, including a 2,3-dimethoxyphenyl group, a piperazine linker, and a 6-(trifluoromethoxy)benzo[d]thiazole moiety . The piperazine ring is a common scaffold found in compounds targeting the central nervous system . Meanwhile, the benzo[d]thiazole core is a privileged structure in medicinal chemistry, associated with a wide range of biological activities. The presence of the trifluoromethoxy group can enhance metabolic stability and membrane permeability, making it a valuable modification in the design of bioactive compounds . This combination of features makes the compound a valuable chemical tool for researchers exploring new therapeutic agents, particularly in the areas of neuroscience and oncology. It can serve as a key intermediate in synthetic pathways or as a lead compound for structure-activity relationship (SAR) studies. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2,3-dimethoxyphenyl)-[4-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20F3N3O4S/c1-29-16-5-3-4-14(18(16)30-2)19(28)26-8-10-27(11-9-26)20-25-15-7-6-13(12-17(15)32-20)31-21(22,23)24/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLMXJOXEKNLOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone typically involves multiple steps:

    Formation of the Benzo[d]thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Moiety: The piperazine ring can be introduced via nucleophilic substitution reactions.

    Introduction of the Trifluoromethoxy Group: This step often involves the use of trifluoromethoxy-containing reagents under controlled conditions.

    Final Coupling: The final step involves coupling the (2,3-dimethoxyphenyl) group with the previously synthesized intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions may target the aromatic rings or the benzo[d]thiazole moiety.

    Substitution: The piperazine ring and the aromatic rings can undergo various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound may be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural components suggest it may have activity against various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into binding sites on these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Differences

Compound Name Core Structure Substituents Key Features Reference
(2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone Piperazine-benzo[d]thiazol-methanone 2,3-Dimethoxyphenyl, 6-CF3O High lipophilicity, CNS potential Target Compound
2-(3,4-Dimethoxyphenyl)-1-(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone Piperazine-benzo[d]thiazol-ethanone 3,4-Dimethoxyphenyl, 6-CF3O Ethanone bridge; altered methoxy position
(3,5-Dimethylpiperidin-1-yl)(6-(3-(3,5-dimethylpiperidin-1-yl)propoxy)benzo[d]thiazol-2-yl)methanone (4c) Piperidine-benzo[d]thiazol-methanone 3,5-Dimethylpiperidine, propoxy Dual piperidine substitution; propoxy linker
6-[3-(4-(2,3-Dichlorophenyl)piperazin-1-yl)propoxy]benzo[d][1,3]oxathiol-2-one (3l) Piperazine-benzo[d]oxathiolone 2,3-Dichlorophenyl, propoxy Antipsychotic activity; oxathiolone core

Key Observations :

  • Substituent Positioning : The 2,3-dimethoxyphenyl group in the target compound may confer distinct electronic and steric effects compared to the 3,4-dimethoxy analogue .
  • Linker Flexibility: The methanone bridge (vs.
  • Heterocycle Variation : Replacement of benzo[d]thiazol with oxathiolone (as in ) alters electron distribution and hydrogen-bonding capacity, impacting target affinity.

Pharmacological and Physicochemical Properties

Table 2: Comparative Pharmacological Data

Compound Molecular Weight logP* Biological Activity Potency (IC50/Dose) Reference
Target Compound ~481.5 (estimated) ~3.8 (predicted) Not reported (theoretical CNS activity) N/A
Compound 3l 433.3 4.1 Antipsychotic (D2/5-HT2A antagonism) ED50: 2.1 mg/kg (apomorphine climbing test)
Compound 4c 441.6 3.5 Multitargeted ligand (hypothetical) N/A
2-(3,4-Dimethoxyphenyl)-1-(4-(6-CF3O-benzothiazol-piperazin-1-yl)ethanone 481.5 3.9 Unreported (structural analogue) N/A

Key Observations :

  • Lipophilicity : The target compound’s predicted logP (~3.8) aligns with CNS-active drugs, suggesting favorable brain penetration.
  • Metabolic Stability : The trifluoromethoxy group may reduce oxidative metabolism compared to methoxy substituents in other analogues .

Structure-Activity Relationship (SAR) Insights

  • Methoxy Positioning : 2,3-Dimethoxy (target) vs. 3,4-dimethoxy : The ortho-methoxy group may hinder rotation, enhancing receptor fit.
  • Trifluoromethoxy vs.
  • Piperazine vs. Piperidine : Piperazine’s nitrogen atoms enable stronger hydrogen bonding vs. piperidine’s rigidity in .

Biological Activity

The compound (2,3-Dimethoxyphenyl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone , also known by its CAS number 1207034-00-1, is a complex organic molecule that has garnered interest in medicinal chemistry for its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of the compound is C22H22F3N3O4SC_{22}H_{22}F_3N_3O_4S, with a molecular weight of 481.5 g/mol. The structure incorporates a piperazine ring and a benzothiazole moiety, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that benzothiazole derivatives exhibit a variety of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific activities of the compound are summarized below:

Anticancer Activity

Recent studies have shown that benzothiazole derivatives can effectively inhibit cancer cell proliferation. For instance:

  • Compound B7 , a related benzothiazole derivative, was found to significantly inhibit the growth of A431, A549, and H1299 cancer cell lines by promoting apoptosis and causing cell cycle arrest at concentrations as low as 1 µM .
  • The structural modifications in benzothiazole compounds enhance their anticancer efficacy. For example, the introduction of methoxy groups has been correlated with increased potency against various cancer types .

Antimicrobial Activity

Benzothiazole derivatives have demonstrated broad-spectrum antimicrobial activity:

  • In a study assessing various synthesized benzothiazole compounds, several were noted for their effective antibacterial profiles against Gram-positive and Gram-negative bacteria . This suggests that this compound may possess similar properties.

The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Inhibition of key signaling pathways : Many benzothiazole derivatives inhibit pathways involved in cell proliferation and survival, such as the IL-6 and TNF-α signaling pathways .
  • Induction of apoptosis : The ability to induce programmed cell death in cancer cells is a critical mechanism for anticancer agents. Compounds similar to this compound have been shown to activate apoptotic pathways .

Case Studies

  • Study on Anticancer Properties : In a comparative study involving multiple benzothiazole derivatives, the compound PMX610 was highlighted for its potent anti-tumor properties in human cancer cell lines. Modifications to the benzothiazole structure were found to enhance activity significantly .
  • Antimicrobial Evaluation : A series of newly synthesized benzothiazole compounds were tested for antimicrobial activity. Compounds with similar structural features to this compound exhibited promising results against various bacterial strains .

Data Summary

Biological ActivityObservations
AnticancerSignificant inhibition of cancer cell proliferation; induction of apoptosis; modulation of IL-6 and TNF-α pathways
AntimicrobialBroad-spectrum activity against Gram-positive and Gram-negative bacteria

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.